molecular formula C6H6F3N3O2 B15060896 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B15060896
M. Wt: 209.13 g/mol
InChI Key: SANJVMKVSXVEQA-UHFFFAOYSA-N
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Description

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of an amino group at the 6th position and a trifluoroethyl group at the 1st position of the tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through a multi-step process. One common method involves the reaction of 6-amino-1-hexanol with trifluoroacetic anhydride to introduce the trifluoroethyl group. This is followed by cyclization with urea to form the tetrahydropyrimidine ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral and anticancer agents.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Industry: It is utilized in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethyl group enhances the compound’s binding affinity and specificity towards its targets. Additionally, the amino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with an ethyl group instead of a trifluoroethyl group.

    6-Amino-1-(2,2,2-trichloroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a trichloroethyl group instead of a trifluoroethyl group.

Uniqueness

The presence of the trifluoroethyl group in 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique properties to the compound, such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry where such properties are desirable for drug development.

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

6-amino-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)2-12-3(10)1-4(13)11-5(12)14/h1H,2,10H2,(H,11,13,14)

InChI Key

SANJVMKVSXVEQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=O)NC1=O)CC(F)(F)F)N

Origin of Product

United States

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